molecular formula C13H8F5N3O B11084260 2-[2,2,3,3,3-Pentafluoro-1-(4-methoxy-phenylamino)-propylidene]-malononitrile CAS No. 445465-07-6

2-[2,2,3,3,3-Pentafluoro-1-(4-methoxy-phenylamino)-propylidene]-malononitrile

Cat. No.: B11084260
CAS No.: 445465-07-6
M. Wt: 317.21 g/mol
InChI Key: CIQKKVBYLKIOTB-UHFFFAOYSA-N
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Description

2-[2,2,3,3,3-Pentafluoro-1-(4-methoxy-phenylamino)-propylidene]-malononitrile is a complex organic compound characterized by the presence of multiple fluorine atoms and a methoxy-phenylamino group

Preparation Methods

The synthesis of 2-[2,2,3,3,3-Pentafluoro-1-(4-methoxy-phenylamino)-propylidene]-malononitrile involves several steps. One common method includes the reaction of 2,2,3,3,3-pentafluoro-1-propanol with 4-methoxy-aniline under specific conditions to form an intermediate product. This intermediate is then reacted with malononitrile to yield the final compound. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine .

Chemical Reactions Analysis

2-[2,2,3,3,3-Pentafluoro-1-(4-methoxy-phenylamino)-propylidene]-malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.

Scientific Research Applications

2-[2,2,3,3,3-Pentafluoro-1-(4-methoxy-phenylamino)-propylidene]-malononitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2,2,3,3,3-Pentafluoro-1-(4-methoxy-phenylamino)-propylidene]-malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[2,2,3,3,3-Pentafluoro-1-(4-methoxy-phenylamino)-propylidene]-malononitrile stands out due to its unique combination of fluorine atoms and a methoxy-phenylamino group. Similar compounds include:

Properties

CAS No.

445465-07-6

Molecular Formula

C13H8F5N3O

Molecular Weight

317.21 g/mol

IUPAC Name

2-[2,2,3,3,3-pentafluoro-1-(4-methoxyanilino)propylidene]propanedinitrile

InChI

InChI=1S/C13H8F5N3O/c1-22-10-4-2-9(3-5-10)21-11(8(6-19)7-20)12(14,15)13(16,17)18/h2-5,21H,1H3

InChI Key

CIQKKVBYLKIOTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=C(C#N)C#N)C(C(F)(F)F)(F)F

Origin of Product

United States

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